2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Overview

Description

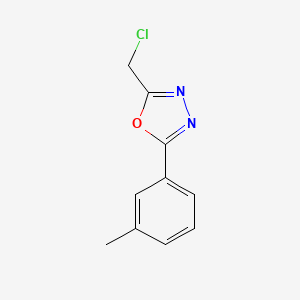

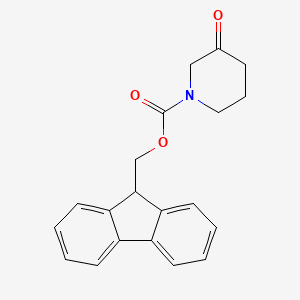

“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is an organic compound with the molecular formula C9H8F2O31. It has a molecular weight of 202.161. It is a solid at room temperature1.

Molecular Structure Analysis

The InChI code for “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)3. The canonical SMILES representation is C1=CC(=C(C=C1F)F)OCC(=O)O3.

Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” has a molecular weight of 188.13 g/mol3. It has a XLogP3 value of 1.5, indicating its lipophilicity3. It has one hydrogen bond donor and five hydrogen bond acceptors3. Its exact mass and monoisotopic mass are 188.02850037 g/mol3. The topological polar surface area is 46.5 Ų3.

Scientific Research Applications

1. Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

- Application Summary : 2,4-D is a non-biodegradable organochlorine pesticide that has caused severe water contamination due to its increased use in recent decades . Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .

- Methods of Application : The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have optimal efficiencies of degradation and mineralization .

- Results or Outcomes : The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high, and photocatalysis is more expensive with a separation treatment used to recover the catalyst in the solution .

2. Fluorescent Detection of 2,4-D in Food Samples

- Application Summary : A new fluorescent assay for 2,4-D is developed based on covalent organic frameworks (COFs) and MnO2 nanosheets . The fluorescence of COFs is quenched effectively by MnO2 nanosheets .

- Methods of Application : Ascorbic acid 2-phosphate (AAP) is hydrolyzed by alkaline phosphatase (ALP) to produce ascorbic acid (AA), which reduces MnO2 nanosheets into Mn2+, so the quenched fluorescence recovers . Additionally, 2,4-D can inhibit the catalytic activity of ALP .

- Results or Outcomes : Under the optimum conditions, this assay displays a wide linear range of 2,4-D from 1 to 150,000 ng/mL with a limit of detection of 0.36 ng/mL . This method is successfully used to measure 2,4-D in rice, millet, and cucumber samples with satisfactory recoveries .

3. Multicomponent Crystals of 2,4-D

- Application Summary : New multicomponent crystals of 2,4-D have been discovered to modify its physicochemical properties .

- Methods of Application : A combined virtual and experimental cocrystal screening was used. In the virtual screening step, candidate compounds (coformers) satisfying both criteria of conductor-like screening model for real solvents (COSMO-RS) and molecular complementarity (MC) analysis were screened out .

- Results or Outcomes : Six new multicomponent crystals of 2,4-D were synthesized and characterized. Their aqueous solubility and accelerated stability were also investigated .

4. Plant Growth Regulator

- Application Summary : 2,4-D is a synthetic auxin, which finds application as a plant growth regulator .

- Methods of Application : It is used as a supplement in plant cell culture media .

- Results or Outcomes : It is used to increase latex output of old rubber trees .

5. Adsorption of 2,4-D from Water

- Application Summary : Research has been conducted on the adsorption of 2,4-D from water .

- Methods of Application : The study involves the use of Fe3O4-UiO-66-NH2 obtained in a simple green way .

- Results or Outcomes : The results of this research are not detailed in the search results .

6. Herbicide and Plant Growth Regulator

- Application Summary : 2,4-D is an herbicide and plant growth regulator that is widely applied in crop production .

- Methods of Application : It is used directly on crops to control the growth of weeds .

- Results or Outcomes : The application of 2,4-D results in the effective control of weed growth, thereby improving crop yield .

Safety And Hazards

The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes5.

Future Directions

The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides4, suggesting potential future applications in this area.

Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis.

properties

IUPAC Name |

2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNNYIKQOANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364165 | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |

CAS RN |

667413-00-5 | |

| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)